

A Comparative Analysis of Cardiac Effects: Ro 18-3981 versus Isradipine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac effects of two dihydropyridine calcium channel blockers, **Ro 18-3981** and isradipine. The information is compiled from experimental data to assist in research and drug development.

Mechanism of Action

Both **Ro 18-3981** and isradipine are dihydropyridine derivatives that function as L-type calcium channel blockers.[1] Their primary mechanism of action involves inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] However, their cardiac effects exhibit notable differences. Isradipine demonstrates greater selectivity for vascular smooth muscle over the myocardium.[4] In contrast, **Ro 18-3981** is characterized by its potent, voltage-dependent inhibition of myocardial Ca2+ channels.[5]

Electrophysiological Effects

The electrophysiological effects of **Ro 18-3981** and isradipine have been investigated in various experimental models.

Ro 18-3981 exhibits a pronounced voltage-dependent inhibition of the L-type Ca2+ current in isolated cardiac myocytes. This inhibition is significantly more potent at more depolarized membrane potentials.



Isradipine, at therapeutic concentrations, generally shows minimal effects on cardiac conduction. Studies have indicated that it does not significantly alter PR, QRS, AH, or HV intervals.[6][7] Some studies have reported a slight prolongation of the QTc interval.[6]

Inotropic Effects

The negative inotropic (force of contraction) effects of these two compounds also differ.

Ro 18-3981 demonstrates a concentration-dependent negative inotropic effect on isolated atrial preparations. This effect is markedly enhanced by increasing the extracellular potassium concentration, which depolarizes the cell membrane.

Isradipine is known to have a less pronounced negative inotropic effect compared to other calcium channel blockers, a characteristic attributed to its vascular selectivity.[4] In clinical settings, isradipine's impact on cardiac output is often minimal, as the afterload reduction from vasodilation can compensate for any direct negative inotropic effects.[8]

Hemodynamic Effects

Isradipine is an effective antihypertensive agent that lowers blood pressure by reducing peripheral vascular resistance.[9] Acutely, this can lead to a reflex increase in heart rate and cardiac output.[9] However, with chronic administration, heart rate and cardiac output are generally not significantly affected.[4]

Detailed hemodynamic data for **Ro 18-3981** in a comparative context with isradipine is less readily available in the reviewed literature.

Quantitative Data Summary

The following tables summarize the key quantitative data on the cardiac effects of **Ro 18-3981** and isradipine.



Parameter	Ro 18-3981	Isradipine	Reference(s)
Mechanism of Action	Potent, voltage- dependent L-type Ca2+ channel blocker	L-type Ca2+ channel blocker with vascular selectivity	[4][5]
IC50 for ICa Inhibition	2.3 nM (at Vh = -20 mV), 100 nM (at Vh = -50 mV)	0.227 μΜ	[5]
Negative Inotropic Effect	Concentration- dependent, potentiated by high K+	Less pronounced than other Ca2+ channel blockers	[4]
Electrophysiological Parameter	Ro 18-3981	Isradipine	Reference(s)
PR Interval	Data not available	No significant effect	[6][7]
QRS Duration	Data not available	No significant effect	[6]
QTc Interval	Data not available	Slight prolongation reported	[6]
AH Interval	Data not available	No significant effect	[6]

Experimental Protocols Whole-Cell Voltage-Clamp Recording in Isolated Cardiac Myocytes

No significant effect

[6]

This technique is employed to measure the ion currents across the membrane of a single cardiac myocyte, providing precise data on the effects of compounds on specific ion channels.

1. Cell Isolation:

HV Interval

• Hearts are excised from anaesthetized animals (e.g., guinea pigs, rats).

Data not available



- The heart is mounted on a Langendorff apparatus and retrogradely perfused with a calciumfree buffer to wash out the blood.[10]
- Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to dissociate the individual myocytes.
- The digested ventricular tissue is minced and gently agitated to release single, rod-shaped, and calcium-tolerant myocytes.

2. Recording:

- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
- A glass micropipette with a tip diameter of 1-2 μ m, filled with an internal solution, is brought into contact with the cell membrane.
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
- The membrane patch under the pipette is ruptured by gentle suction to achieve the wholecell configuration, allowing electrical access to the cell's interior.
- The membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.[5]
- To isolate the L-type Ca2+ current, specific ion channel blockers (e.g., for Na+ and K+ channels) are included in the external and internal solutions. A pre-pulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate Na+ channels.[5]
- Depolarizing voltage steps are applied to elicit the Ca2+ current, which is recorded and analyzed.
- The test compound (**Ro 18-3981** or isradipine) is applied via the superfusion system at various concentrations to determine its effect on the Ca2+ current.

Measurement of Inotropic Effects in Isolated Atrial Preparations



This method assesses the effect of a drug on the force of contraction of cardiac tissue.

1. Preparation:

- The heart is rapidly excised and placed in an oxygenated physiological salt solution (e.g., Tyrode's solution).[2]
- The atria are dissected from the ventricles and mounted in an organ bath containing the physiological solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[2]
- One end of the atrial preparation is fixed, and the other is connected to a force-displacement transducer to measure isometric contraction.
- The preparation is electrically stimulated at a constant frequency (e.g., 1 Hz).

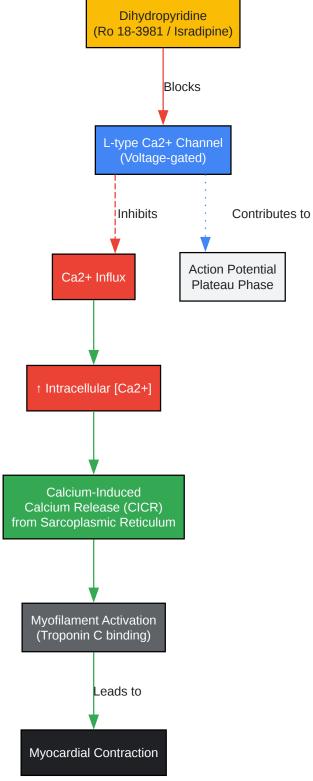
2. Experimentation:

- The preparation is allowed to equilibrate until a stable contractile force is achieved.
- The test compound is added to the organ bath in a cumulative concentration-response manner.
- The contractile force is recorded at each concentration, and the data is used to construct a concentration-response curve to determine the IC50 for the negative inotropic effect.
- To investigate the voltage-dependence of the inotropic effect, the experiment can be repeated in a high-potassium solution to depolarize the tissue.

Signaling Pathways and Experimental Workflows Signaling Pathway of Dihydropyridine Calcium Channel Blockers in Cardiomyocytes



Signaling Pathway of Dihydropyridine CCBs in Cardiomyocytes

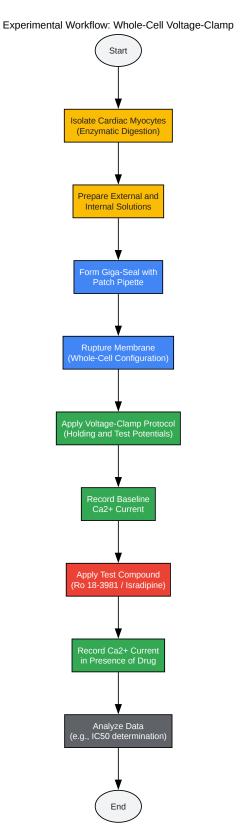


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Caption: Dihydropyridine CCB Signaling Pathway in Cardiomyocytes



Experimental Workflow for Whole-Cell Voltage-Clamp



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Caption: Workflow for Whole-Cell Voltage-Clamp Experiments

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